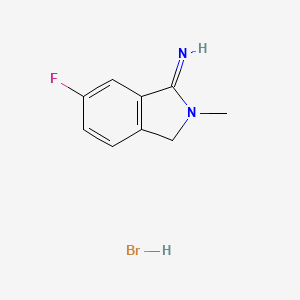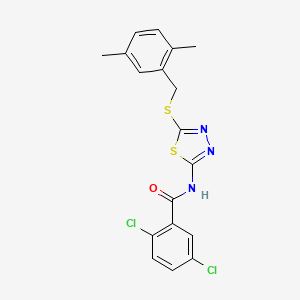![molecular formula C16H13N5O B2362404 1H-苯并[d]咪唑-5-羧酰胺-N-(吡唑并[1,5-a]吡啶-3-基甲基) CAS No. 1396680-74-2](/img/structure/B2362404.png)
1H-苯并[d]咪唑-5-羧酰胺-N-(吡唑并[1,5-a]吡啶-3-基甲基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazolo[1,5-a]pyridine moiety linked to a benzo[d]imidazole core, which is further functionalized with a carboxamide group. This unique structure imparts a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
科学研究应用
Chemistry: In chemistry, N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Medicine: In medicine, N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide is investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including infectious diseases, cancer, and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and the production of specialty chemicals .
作用机制
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit enzymes such as cyclin-dependent kinases (cdks) and phosphodiesterases (pdes) . These enzymes play a crucial role in various diseases such as cancer .
Mode of Action
Compounds with similar structures have been reported to inhibit the function of their target enzymes, leading to various downstream effects .
Biochemical Pathways
Inhibition of cdks and pdes can affect cell cycle progression and intracellular signaling pathways, respectively .
Result of Action
Inhibition of cdks and pdes can lead to cell cycle arrest and altered intracellular signaling, which can have various effects on cellular function .
生化分析
Biochemical Properties
Compounds in the pyrazolo[1,5-a]pyridine family are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction of aminopyrazoles with various electrophilic reagents such as enaminonitriles, enaminones, or 1,3-diketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituent introduced.
相似化合物的比较
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with structural similarities and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also share structural features and are studied for their biological properties.
Uniqueness: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide stands out due to its unique combination of a pyrazolo[1,5-a]pyridine moiety and a benzo[d]imidazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(11-4-5-13-14(7-11)19-10-18-13)17-8-12-9-20-21-6-2-1-3-15(12)21/h1-7,9-10H,8H2,(H,17,22)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQFBHRFIAXKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
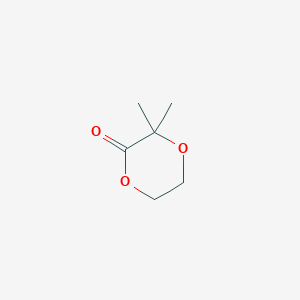
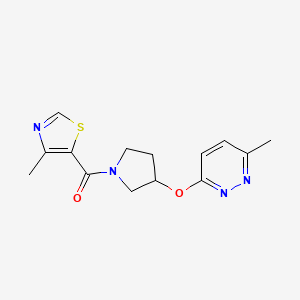
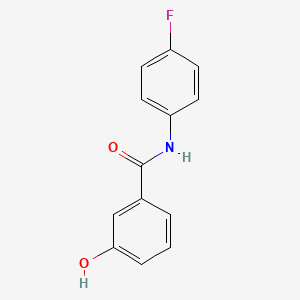
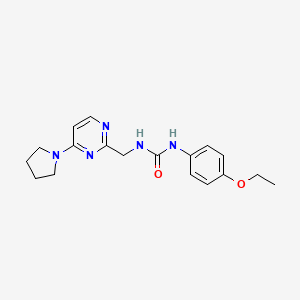
![1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2362332.png)
![4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2362333.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362335.png)
![3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2362336.png)
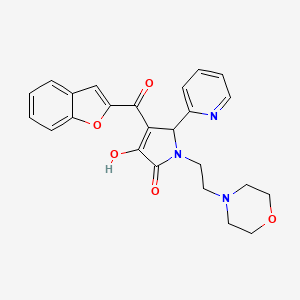
![(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B2362339.png)
![7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2362341.png)
